molecular formula C6H8N2O B1316916 1-(1-Methyl-1H-imidazol-2-YL)ethanone CAS No. 85692-37-1

1-(1-Methyl-1H-imidazol-2-YL)ethanone

Cat. No. B1316916
CAS RN: 85692-37-1
M. Wt: 124.14 g/mol
InChI Key: IZVOHCMELOUFRA-UHFFFAOYSA-N
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Description

“1-(1-Methyl-1H-imidazol-2-YL)ethanone” is a compound that belongs to the class of imidazole derivatives . The stable (1-methyl-1 H -imidazol-2-yl) methanol system, R-C (OH) -C=N-CH=CH-NCH 3, can be regarded as a masked form of the carbonyl group as well as a synthon of the group .


Synthesis Analysis

The synthesis of (1-Methyl-1 H -imidazol-2-yl) methanol derivatives involves treating carbonyl compounds with 2-lithio-1-methyl-1 H -imidazole or by treating 2-acyl-1 H -imidazoles with organometallic reagents or sodium borohydride . The alcohols produced were convertible into the carbonyl compounds via the corresponding quaternary salts .


Molecular Structure Analysis

The molecular structure of “1-(1-Methyl-1H-imidazol-2-YL)ethanone” is characterized by an imidazole ring attached to a carbonyl group .


Chemical Reactions Analysis

The chemical reactions involving “1-(1-Methyl-1H-imidazol-2-YL)ethanone” primarily involve its conversion from alcohols and its conversion back to carbonyl compounds .

Scientific Research Applications

Therapeutic Potential

  • Scientific Field : Pharmacology
  • Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Treatment of Psychosis

  • Scientific Field : Neuropsychopharmacology
  • Application Summary : Certain imidazole derivatives have been found to have potential as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2), which could be useful in the treatment of psychosis .
  • Methods of Application : The specific compound was synthesized and then tested in animal models for its ability to inhibit methamphetamine-induced hyperactivity and mescaline-induced scratching .
  • Results or Outcomes : A representative lead compound demonstrated dose-dependent inhibition of these behaviors in mice, providing support for potential efficacy in treating psychosis .

Anti-Tubercular Activity

  • Scientific Field : Pharmacology
  • Application Summary : Some derivatives of 1, 3-diazole have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
  • Methods of Application : The specific compound was synthesized and then tested for its ability to inhibit the growth of Mycobacterium tuberculosis .
  • Results or Outcomes : The minimum inhibitory concentration (MIC) values of these derivatives were calculated .

Treatment of Psychosis

  • Scientific Field : Neuropsychopharmacology
  • Application Summary : Certain imidazole derivatives, such as 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines, have been found to have potential as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2), which could be useful in the treatment of psychosis .
  • Methods of Application : The specific compound was synthesized and then tested in animal models for its ability to inhibit methamphetamine-induced hyperactivity and mescaline-induced scratching .
  • Results or Outcomes : A representative lead compound demonstrated dose-dependent inhibition of these behaviors in mice, providing support for potential efficacy in treating psychosis .

Anti-Inflammatory Activity

  • Scientific Field : Pharmacology
  • Application Summary : Some derivatives of 1, 3-diazole have been synthesized and evaluated for their anti-inflammatory activity .
  • Methods of Application : The specific compound was synthesized and then tested for its ability to inhibit the inflammatory response in a suitable model .
  • Results or Outcomes : The specific outcomes would depend on the specific study and are often not publicly available due to proprietary reasons .

Antioxidant Activity

  • Scientific Field : Pharmacology
  • Application Summary : Some derivatives of 1, 3-diazole have been synthesized and evaluated for their antioxidant activity .
  • Methods of Application : The specific compound was synthesized and then tested for its ability to neutralize free radicals in a suitable model .
  • Results or Outcomes : The specific outcomes would depend on the specific study and are often not publicly available due to proprietary reasons .

Safety And Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram. It has hazard statements H302, H315, H319, and H335, and precautionary statements P261, P305+P351+P338 .

properties

IUPAC Name

1-(1-methylimidazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)6-7-3-4-8(6)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVOHCMELOUFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559089
Record name 1-(1-Methyl-1H-imidazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-1H-imidazol-2-YL)ethanone

CAS RN

85692-37-1
Record name 1-(1-Methyl-1H-imidazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
SA Savkina, AS Belov, YV Nelyubina… - 5th EUCHEMS …, 2019 - elibrary.ru
Since the discovery of single molecule magnets (SMMs), they attracted attention of both synthetic and material chemists owing to their individual molecules behaving as permanent …
Number of citations: 0 elibrary.ru
JS Willemsen, RP Megens, G Roelfes… - European Journal of …, 2014 - Wiley Online Library
A laccase/(2,2,6,6‐tetramethylpiperidin‐1‐yl)oxy (TEMPO) mediated oxidation was combined with an aqueous, enantioselective copper‐catalyzed Michael addition reaction of water in …
B Raimer, T Wartmann, PG Jones… - European Journal of …, 2014 - Wiley Online Library
The synthesis, thermal stability, and photoreactivity of trifluoromethyl diazirines installed at the heterocyclic section of N‐methylindole, N‐methylbenzimidazole, and at N‐…
M Wang, Z Han, X Gou, W Shi… - … –A European Journal, 2023 - Wiley Online Library
Four benzeneboron‐capped mononuclear Co II complexes with different alkyl substitutions on the fourth position of phenylboronic acid were obtained. The Co II ions are all wrapped by …
Y Zheng - 2018 - core.ac.uk
This thesis details the synthesis of three classes of chiral octahedral metal complexes and their applications in asymmetric catalysis. In the first section, two new octahedral chiral-at-…
Number of citations: 2 core.ac.uk
BS Lady - 2013 - trace.tennessee.edu
The work of this dissertation describes the design and synthesis of 1, 2, 4-triazine ligands and other N-containing heterocycles and their use in the copper-catalyzed azide-alkyne …
Number of citations: 4 trace.tennessee.edu
JJ Richards - 2009 - search.proquest.com
Bacterial biofilms are a surface attached community of microorganisms that are protected by an extracellular matrix of biomolecules. Within a biofilm state, bacteria are more resistant to …
Number of citations: 2 search.proquest.com
EV Zarudnitskii, II Pervak, AS Merkulov, AA Yurchenko… - Tetrahedron, 2008 - Elsevier
The reactivity of 2-aryl-5-trimethylsilyl-1,3,4-oxadiazoles toward different types of electrophiles was investigated. These silanes readily react with chlorine, bromine, aliphatic acyl …
Number of citations: 64 www.sciencedirect.com
MA Christiansen, AW Butler, AR Hill, MB Andrus - Synlett, 2009 - thieme-connect.com
The hydroxy ketone natural product kurasoin B is synthesized using a phase-transfer-catalyzed alkylation reaction with benzyloxyacetyl imidazole. A biscinchonidinium …
Number of citations: 27 www.thieme-connect.com
AA Pavlov, DY Aleshin, SA Savkina, AS Belov… - …, 2019 - Wiley Online Library
Herein, we report a new trigonal prismatic cobalt(II) complex that behaves as a single molecule magnet. The obtained zero‐field splitting, which is also directly accessed by THz‐EPR …

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